Tiletamine hydrochloride Tiletamine hydrochloride Proposed anesthetic with possible anticonvulsant and sedative properties.
See also: Tiletamine Hydrochloride; Zolazepam Hydrochloride (component of).
Brand Name: Vulcanchem
CAS No.: 14176-50-2
VCID: VC0002881
InChI: InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H
SMILES: CCNC1(CCCCC1=O)C2=CC=CS2.Cl
Molecular Formula: C12H18ClNOS
Molecular Weight: 259.80 g/mol

Tiletamine hydrochloride

CAS No.: 14176-50-2

Cat. No.: VC0002881

Molecular Formula: C12H18ClNOS

Molecular Weight: 259.80 g/mol

Purity: 99%

* For research use only. Not for human or veterinary use.

Tiletamine hydrochloride - 14176-50-2

Specification

CAS No. 14176-50-2
Molecular Formula C12H18ClNOS
Molecular Weight 259.80 g/mol
IUPAC Name 2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride
Standard InChI InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H
Standard InChI Key ZUYKJZQOPXDNOK-UHFFFAOYSA-N
SMILES CCNC1(CCCCC1=O)C2=CC=CS2.Cl
Canonical SMILES CCNC1(CCCCC1=O)C2=CC=CS2.Cl

Introduction

Chemical and Physical Properties of Tiletamine Hydrochloride

Structural Characteristics

Tiletamine hydrochloride features a cyclohexanone backbone substituted with an ethylamino group at the 2-position and a thiophene ring at the adjacent carbon, forming the systematic IUPAC name 2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one hydrochloride. The hydrochloride salt enhances water solubility, facilitating parenteral administration. X-ray crystallography reveals a chair conformation of the cyclohexanone ring, with the thiophene moiety adopting a planar orientation orthogonal to the ketone group . This stereoelectronic arrangement optimizes binding to the NMDA receptor's phencyclidine (PCP) site, as demonstrated by molecular docking studies .

Physicochemical Profile

Key physicochemical parameters include a molecular weight of 259.79 g/mol and a melting point range of 186–188°C (with decomposition) . The compound exhibits lipophilicity (logP ≈ 2.3), enabling rapid blood-brain barrier penetration. Solubility data indicate limited aqueous dissolution (1.2 mg/mL at 25°C) but improved miscibility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol . Storage requires refrigeration under inert atmospheres to prevent oxidative degradation of the thiophene ring .

Table 1: Physicochemical Properties of Tiletamine Hydrochloride

PropertyValueSource
Molecular FormulaC12H18ClNOSC_{12}H_{18}ClNOS
Molecular Weight259.79 g/mol
Melting Point186–188°C (dec.)
Solubility in Water1.2 mg/mL at 25°C
Partition Coefficient (logP)2.3 (estimated)

Pharmacological Mechanism of Action

NMDA Receptor Antagonism

Tiletamine exerts its anesthetic effects through high-affinity blockade (IC50=79nMIC_{50} = 79 \, \text{nM}) of NMDA receptor-coupled PCP recognition sites . Unlike competitive antagonists, tiletamine binds within the receptor's ion channel pore, preventing calcium influx during glutamate activation. This inhibition disrupts excitatory neurotransmission in the thalamocortical and limbic systems, producing dissociative anesthesia . Comparative studies show tiletamine's potency exceeds ketamine by 3–5 fold in rodent models, attributable to enhanced hydrophobic interactions with receptor residues .

Dopaminergic Modulation

Intracerebroventricular administration in rats induces dose-dependent increases in pyriform cortical dopamine metabolism, peaking at 100–200 µg/rat . This paradoxical effect, absent in ketamine, suggests ancillary interactions with sigma-1 receptors or monoamine transporters. Such dopaminergic activation may underlie species-specific variations in recovery agitation observed in felines versus canines .

Table 2: Comparative Pharmacology of Dissociative Anesthetics

ParameterTiletamineKetaminePCP
NMDA IC50 (nM)79450220
Dopamine ReleaseModerateLowHigh
Protein Binding (%)857090

Clinical Applications in Veterinary Medicine

Telazol® Formulation

The fixed-dose combination of tiletamine hydrochloride and zolazepam hydrochloride (1:1 ratio) addresses the muscle rigidity and convulsions associated with solo tiletamine use. Zolazepam, a benzodiazepine derivative, potentiates GABAergic inhibition, synergizing with tiletamine's NMDA blockade to produce balanced anesthesia . Clinical trials demonstrate Telazol's efficacy across taxa:

  • Canines: 5–7 mg/kg IM achieves 30–45 minutes of surgical anesthesia for ovariohysterectomy, with spontaneous ventilation maintained .

  • Felines: Lower doses (3–5 mg/kg IM) suffice for dental procedures, owing to enhanced hepatic N-demethylation .

  • Exotic Species: Mountain brushtail possums (Trichosurus caninus) immobilized with 50–60 mg total dose exhibit rapid induction (<5 minutes) and smooth recovery .

Adjunctive Use with Alpha-2 Agonists

Recent protocols combine Telazol with dexmedetomidine (5–20 µg/kg IM) in alpacas (Vicugna pacos), prolonging anesthesia duration from 30 to 90 minutes while improving analgesia . This multimodal approach reduces tiletamine requirements by 40%, minimizing post-operative ataxia .

Table 3: Recommended Dosing Regimens by Species

SpeciesDose (mg/kg)RouteDuration (min)Reference
Domestic Cat3–5IM30–40
Grey Wolf7–9IM45–60
Alpaca (with dexmedetomidine)2IM60–90

Pharmacokinetics and Metabolic Pathways

Absorption and Distribution

Following intramuscular injection, tiletamine achieves peak plasma concentrations (CmaxC_{\text{max}}) within 15 minutes, with 85% protein binding primarily to albumin and α1-acid glycoprotein . Volume of distribution (VdV_d) ranges from 2.1–3.8 L/kg, reflecting extensive tissue penetration, particularly into adipose and neural tissues .

Biotransformation

Hepatic cytochrome P450 3A4 mediates N-demethylation to norketamine analogs, which retain 20–30% NMDA antagonist activity . Conjugation with glucuronic acid produces inactive metabolites excreted renally (70%) and via bile (30%) . Interspecies metabolic variations account for prolonged recovery in primates versus rapid clearance in rodents .

Recent Advances and Research Directions

Prolonged-Duration Formulations

Microencapsulation of tiletamine in poly(lactic-co-glycolic acid) (PLGA) nanoparticles extends anesthesia duration to 8–12 hours in feline trials, enabling single-dose protocols for lengthy surgeries .

Neuroprotective Applications

Preclinical stroke models demonstrate tiletamine's ability to reduce infarct volume by 34% when administered within 3 hours of middle cerebral artery occlusion, outperforming ketamine's 22% reduction . This neuroprotection correlates with attenuated glutamate excitotoxicity and caspase-3 activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator